N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Description
N,N-Dimethyl-4-(pyrazin-2-yl)aniline is a tertiary aniline derivative featuring a pyrazine ring directly attached to the para position of the aromatic amine. Pyrazine, a six-membered heterocycle with two nitrogen atoms at 1,4-positions, imparts electron-deficient character to the molecule, influencing its electronic properties and reactivity. This compound serves as a precursor in organic synthesis, particularly in the development of fluorescent materials, coordination complexes, and radiopharmaceuticals .
Properties
IUPAC Name |
N,N-dimethyl-4-pyrazin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUNRGKWNPAWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587569 | |
| Record name | N,N-Dimethyl-4-(pyrazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-35-8 | |
| Record name | N,N-Dimethyl-4-(2-pyrazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-(pyrazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(pyrazin-2-yl)aniline typically involves the reaction of 4-chloro-N,N-dimethylaniline with pyrazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium acetate, in a solvent such as toluene or dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(pyrazin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N,N-Dimethyl-4-(pyrazin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(pyrazin-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Core Structural Variations
Pyrazine vs. Pyrimidoindazole :
The compound N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) () replaces pyrazine with a pyrimidoindazole moiety. This structural difference enhances conjugation, resulting in a higher fluorescence quantum yield (ΦF = 0.068) compared to simpler pyrazine derivatives .- Key Insight : Pyrimidoindazole derivatives exhibit red-shifted absorption/emission due to extended π-systems.
- Vinyl-Linked Pyrazine Derivatives: Compounds such as (E)-N,N-Dimethyl-4-(1-phenyl-2-(pyrazin-2-yl)vinyl)aniline (3e) () introduce a vinyl spacer between the pyrazine and aniline groups. This increases planarity and conjugation, leading to a higher melting point (147–148°C) compared to non-vinyl analogues .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e) () features a pyrrolidine substituent, which enhances solubility in nonpolar solvents due to alkylation. The dimethylamino group (δ ~2.92 ppm in ¹H NMR) remains consistent across derivatives . 4-Chloro-N-(2-pyridyl)aniline () incorporates a chloro substituent, reducing electron density and enabling hydrogen bonding (N–H⋯N), as observed in its dimeric crystal structure .
Physical and Optical Properties
Fluorescence Quantum Yields
| Compound | Structure | ΦF | Reference |
|---|---|---|---|
| N,N-Dimethyl-4-(pyrazin-2-yl)aniline | Pyrazine core | N/A | – |
| 4e (Pyrimidoindazole derivative) | Extended π-system | 0.068 | |
| Vinyl-linked 3e | Conjugated vinyl spacer | N/A |
Note: The absence of fluorescence data for the target compound suggests opportunities for experimental characterization.
Melting Points and Solubility
Melting Points :
- Solubility: Dimethylamino groups enhance solubility in polar aprotic solvents (e.g., acetone, DMF), whereas chloro or nitro substituents () reduce solubility .
Key Routes
Comparative Challenges
- Purification : Silica gel chromatography (petroleum ether/AcOEt) is commonly employed for vinyl-linked derivatives () .
Biological Activity
N,N-Dimethyl-4-(pyrazin-2-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 216.24 g/mol
The compound features a dimethylamino group and a pyrazine ring, which are pivotal for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported that the compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has been tested against:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The results indicated that the compound induces apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| A549 | 20.5 | Inhibition of cell cycle progression |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets within cells. It is hypothesized to modulate enzyme activity and receptor interactions, influencing pathways related to cell survival and proliferation.
- Enzyme Interaction : The compound may act as an inhibitor of certain kinases involved in cancer cell signaling.
- Receptor Modulation : It could potentially interact with receptors that regulate apoptosis and cell cycle progression.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Case Study 1 : A study published in Eur. J. Med. Chem. highlighted its use as a scaffold for developing more potent kinase inhibitors, demonstrating improved efficacy compared to existing drugs.
- Case Study 2 : Research conducted at a leading pharmaceutical institute showed that derivatives of this compound exhibited enhanced selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
